N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide
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Overview
Description
N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of chromeno[4,3-d]pyrimidines. This compound is characterized by the presence of a bromophenyl group, a chromeno ring, and a pyrimidinyl moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxyphenyl ketone.
Introduction of the Pyrimidinyl Moiety: The pyrimidinyl group is introduced through a condensation reaction with a suitable amine or amide derivative.
Bromination: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent.
Amidation: The final step involves the formation of the propanamide group through an amidation reaction with propanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibition of Enzymes: The compound can inhibit enzymes involved in critical biological processes, leading to antimicrobial or anticancer effects.
Binding to Receptors: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways and affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
2-[5-(4-Bromophenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid: Used in early discovery research for its unique chemical properties.
Uniqueness
N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide stands out due to its unique combination of a chromeno ring and a pyrimidinyl moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H14BrN3O3 |
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Molecular Weight |
424.2 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]propanamide |
InChI |
InChI=1S/C20H14BrN3O3/c1-2-15(25)22-19-16-17(13-5-3-4-6-14(13)27-20(16)26)23-18(24-19)11-7-9-12(21)10-8-11/h3-10H,2H2,1H3,(H,22,23,24,25) |
InChI Key |
OGCRTLUYUAFXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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